Fmoc-D-Glu-Ofm
Overview
Description
Fmoc-D-Glu-Ofm is a compound with the CAS Number: 252049-17-5 and a molecular weight of 546.61. Its IUPAC name is ®-5-((9H-fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoate1.
Synthesis Analysis
Fmoc-D-Glu-Ofm is synthesized using Fmoc solid-phase peptide synthesis2. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)3. Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide3.
Molecular Structure Analysis
The InChI code for Fmoc-D-Glu-Ofm is 1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s11.
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate3.
Physical And Chemical Properties Analysis
Fmoc-D-Glu-Ofm is stored at a temperature of 2~8°C1. Its purity is 95%1.
Scientific Research Applications
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Field : Biofunctional Material Fabrication
- Application : The self-assembly of Fmoc-dipeptides, including Fmoc-D-Glu-Ofm, can be used to fabricate various biofunctional hydrogel materials .
- Method : These hydrogel materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Results : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
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Field : Biomedical Applications
- Application : Fmoc-derivatized cationic hexapeptides, which could include Fmoc-D-Glu-Ofm, have potential applications in biomedicine .
- Method : These peptides self-assemble and gel in aqueous solution, a process investigated using a set of biophysical techniques .
- Results : Among the Fmoc-derivatives of these peptides, the Fmoc-K3 hydrogel was found to be the most rigid (G’ = 2526 Pa) and could fully support cell adhesion, survival, and duplication .
-
Field : pH-Controlled Ambidextrous Gelation
- Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Method : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
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- Application : Fmoc-Glu (OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences .
- Method : This application involves the use of Fmoc-Glu (OtBu)-OH in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides .
- Results : This method allows for the efficient and rapid synthesis of peptides, which can be used in a variety of scientific research applications .
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Field : Self-Supporting Hydrogels for Biomedical Applications
- Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which could include Fmoc-D-Glu-Ofm, has been proposed as a scaffold for bioprinting applications .
- Method : The peptides self-assemble and gel in aqueous solution. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
- Results : Among the Fmoc-derivatives of these peptides, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Field : pH-Controlled Ambidextrous Gelation
- Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Method : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Safety And Hazards
Future Directions
The Fmoc group, including in Fmoc-D-Glu-Ofm, has many beneficial attributes that allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world4.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu-Ofm | |
CAS RN |
252049-17-5 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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